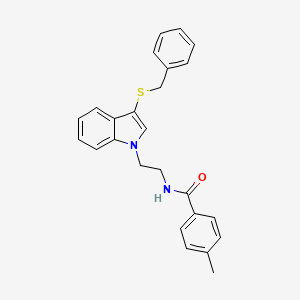

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed study of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactivity of the compound. It would include looking at how the compound reacts with various reagents, and what products are formed .Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, and stability. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .Scientific Research Applications

Antimicrobial Applications

Compounds with structural elements similar to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide have been synthesized and evaluated for their antimicrobial properties. The presence of certain functional groups, such as fluorine atoms, has been found essential for enhancing antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, highlighting the potential of structurally related compounds in antibacterial and antifungal applications (Desai, Rajpara, & Joshi, 2013).

Material Science and Polymer Chemistry

In material science, novel aromatic polyimides have been synthesized using benzamides as starting materials. These polyimides exhibit high solubility in organic solvents and have degradation temperatures ranging from 240°C to 550°C, making them suitable for high-temperature applications. The study of these compounds contributes to the development of materials with potential applications in electronics and coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, palladium iodide catalyzed multicomponent carbonylative approaches have been utilized to produce functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides. These methods demonstrate the versatility of benzamides in synthesizing complex molecules, potentially useful in pharmaceuticals and materials chemistry (Mancuso et al., 2014).

Environmental Science

In environmental science, studies have investigated the photodecomposition of pollutants using TiO2-loaded adsorbent supports, where benzamide derivatives serve as model compounds for understanding the degradation of organic pollutants. This research provides insights into methods for enhancing the rate of pollutant mineralization and reducing the concentration of toxic intermediates in aquatic environments (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Mechanism of Action

Target of Action

For instance, imidazole-based compounds have shown antibacterial activities against various microorganisms

Mode of Action

Compounds with similar structures, such as n-ethylmaleimide, are known to react with thiols, commonly used to modify cysteine residues in proteins and peptides . Additionally, benzylic compounds show enhanced reactivity due to the adjacent aromatic ring . These interactions could potentially lead to changes in the target proteins, affecting their function.

Biochemical Pathways

For example, phthalates, which are structurally similar, are known to disrupt the endocrine system, affecting reproductive health and physical development

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as body size, hepatic impairment, plasma albumin levels, and cardiac output

Result of Action

For instance, benzothiazoles have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQHPAOBDGHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)

![2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2975087.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)